molecular formula C19H19NO5 B2692567 Fmoc-2-amino-3-methoxypropionic acid CAS No. 159610-93-2; 215189-51-8

Fmoc-2-amino-3-methoxypropionic acid

Cat. No.: B2692567
CAS No.: 159610-93-2; 215189-51-8
M. Wt: 341.363
InChI Key: YFWAFELGMGZCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-amino-3-methoxypropionic acid is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
BenchChem offers high-quality Fmoc-2-amino-3-methoxypropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2-amino-3-methoxypropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWAFELGMGZCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215189-51-8
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid
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Foundational & Exploratory

The Strategic Incorporation of Fmoc-2-amino-3-methoxypropionic Acid in Modern Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Unnatural Amino Acids

In the landscape of contemporary drug discovery and materials science, the rational design of peptides with enhanced therapeutic properties is of paramount importance. The limitations of natural peptides, such as susceptibility to proteolytic degradation and restricted conformational states, have driven the exploration of non-natural amino acids to unlock novel functionalities.[1][2] This guide focuses on a promising yet under-documented building block: Fmoc-2-amino-3-methoxypropionic acid , an O-methylated derivative of serine.

While extensive literature exists for N-methylated amino acids and other complex modifications, Fmoc-2-amino-3-methoxypropionic acid represents a more subtle yet potent tool for peptide chemists.[3][4] The absence of a large corpus of specific data for this molecule necessitates a guide grounded in first principles, drawing analogies from related structures and extensive field experience in solid-phase peptide synthesis (SPPS). This document serves as both a theoretical framework and a practical, field-proven guide for researchers and drug development professionals seeking to leverage this unique building block.

Part 1: The Core Rationale - Why O-Methylate the Serine Side Chain?

The introduction of a methyl group onto the hydroxyl side chain of a serine residue, creating 2-amino-3-methoxypropionic acid (or O-methylserine), is a strategic chemical modification aimed at achieving several key objectives in peptide design:

  • Enhanced Proteolytic Stability: Proteases often recognize and bind to their substrates through a network of hydrogen bonds involving the peptide's side chains.[5] By replacing the hydroxyl proton of serine with a methyl group, a critical hydrogen bond donor is eliminated. This modification can sterically hinder the approach of proteases and disrupt the recognition sites, thereby increasing the peptide's resistance to enzymatic cleavage and extending its in-vivo half-life.[6][7]

  • Conformational Constraint: The hydroxyl group of serine can participate in intramolecular hydrogen bonding, influencing the local peptide backbone conformation. Capping this group with a methyl ether introduces a degree of steric bulk and removes this hydrogen bonding capability. This can restrict the rotational freedom (χ1 angle) of the side chain, thereby reducing the conformational flexibility of the peptide.[8] Such pre-organization can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for its target receptor.[9]

  • Modulation of Solubility and Lipophilicity: The conversion of a hydroxyl group to a methyl ether subtly increases the lipophilicity of the side chain. This modification can be used to fine-tune the overall hydrophobic/hydrophilic balance of a peptide, which is critical for modulating its solubility, membrane permeability, and pharmacokinetic profile.[4]

  • Prevention of Side Reactions: In certain contexts, the nucleophilic hydroxyl group of serine can be a site for unwanted side reactions, such as O-acylation during coupling steps if not properly protected.[10] While side-chain protection (e.g., with a tBu group) is standard in Fmoc-SPPS, utilizing an O-methylated serine derivative from the outset permanently removes this reactivity, simplifying the synthetic strategy for certain applications.[11]

Part 2: Synthesis and Characterization of the Building Block

While Fmoc-2-amino-3-methoxypropionic acid is commercially available from specialized suppliers, understanding its synthesis is crucial for quality control and for custom isotopic labeling applications. A plausible and efficient synthetic route starts from a readily available precursor, such as Boc-Ser-OH, by analogy to the synthesis of related diaminopropanoic acid derivatives.[12]

Proposed Synthetic Pathway

The synthesis involves two primary steps: O-methylation of the serine side chain followed by the protection of the alpha-amino group with Fmoc.

Synthesis_Pathway Start Boc-Ser-OH Intermediate1 Boc-Ser(Me)-OH Start->Intermediate1 1. NaH, THF 2. MeI Intermediate2 H-Ser(Me)-OH Intermediate1->Intermediate2 TFA/DCM FinalProduct Fmoc-Ser(Me)-OH (Fmoc-2-amino-3-methoxypropionic acid) Intermediate2->FinalProduct Fmoc-OSu, NaHCO3 Dioxane/H2O

Caption: Proposed synthesis of Fmoc-2-amino-3-methoxypropionic acid.

Experimental Protocol: Synthesis of Fmoc-2-amino-3-methoxypropionic acid

  • O-Methylation:

    • Dissolve Boc-Ser-OH in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., Argon).

    • Slowly add sodium hydride (NaH, ~1.1 equivalents) and stir for 30 minutes.

    • Add methyl iodide (MeI, ~1.2 equivalents) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction carefully with water, acidify with dilute HCl, and extract the product (Boc-Ser(Me)-OH) with ethyl acetate.

    • Purify by column chromatography.

  • Boc-Deprotection:

    • Dissolve the purified Boc-Ser(Me)-OH in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

    • Remove the solvent and excess TFA under reduced pressure to yield H-Ser(Me)-OH as a TFA salt.

  • Fmoc-Protection:

    • Dissolve the H-Ser(Me)-OH TFA salt in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (NaHCO3).

    • Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu, ~1.05 equivalents) and stir vigorously at room temperature for 4-6 hours.

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the final product, Fmoc-2-amino-3-methoxypropionic acid, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Recrystallize or purify by column chromatography to obtain a white, crystalline solid.

Part 3: Incorporation into Peptides via Fmoc-SPPS

The incorporation of Fmoc-2-amino-3-methoxypropionic acid into a growing peptide chain follows standard Fmoc-SPPS protocols, but with special consideration for potential steric hindrance from the methoxy group, which is bulkier than a hydroxyl group.

Recommended Coupling Protocol

While standard coupling reagents like HBTU can be effective, for a sterically hindered residue, a more potent activating agent is recommended to ensure high coupling efficiency and minimize side reactions like racemization.[2] The use of HATU is our primary recommendation.

Table 1: Comparison of Recommended Coupling Reagents

ReagentBaseActivation TimeCoupling TimeKey Advantages & Causality
HATU DIPEA2-3 min45-90 min(Recommended) Forms a highly reactive OAt-ester, which is more efficient at overcoming steric hindrance. The 7-aza group in the HOAt moiety accelerates the reaction and suppresses racemization.[2]
HCTU DIPEA2-3 min60-120 minA good alternative to HATU, often more cost-effective. Forms a less reactive OBt-ester but is still highly effective for many sequences.
DIC/OxymaPure N/A5-10 min2-4 hoursCarbodiimide-based activation avoids the use of a tertiary base during the coupling step itself, which can be beneficial for sensitive sequences. OxymaPure is a superior additive to HOBt for reducing racemization.[13]
Step-by-Step SPPS Workflow

The following protocol outlines a single coupling cycle for incorporating Fmoc-2-amino-3-methoxypropionic acid onto a resin-bound peptide with a free N-terminal amine.

SPPS_Workflow cluster_deprot Step 1: Deprotection cluster_couple Step 2: Coupling cluster_monitor Step 3: Verification Resin Peptide-Resin Free NH2-terminus Deprotection Fmoc Deprotection 1. 20% Piperidine in DMF (2 min) 2. 20% Piperidine in DMF (8 min) Wash1 DMF Wash 5-7 times Deprotection->Wash1 Coupling Coupling Add activated AA solution to resin Agitate for 45-90 min at RT Wash1->Coupling Activation Amino Acid Activation (in separate vessel) Fmoc-Ser(Me)-OH (4 eq.) + HATU (3.95 eq.) + DIPEA (8 eq.) in DMF Stir for 2-3 min Wash2 DMF Wash 3-5 times Coupling->Wash2 Monitoring Reaction Monitoring Perform Kaiser Test on resin beads Wash2->Monitoring Result Kaiser Test Negative? Monitoring->Result NextCycle Proceed to Next Cycle New Peptide-Resin with Ser(Me) Result->NextCycle Yes Troubleshoot Troubleshoot Perform double coupling Result->Troubleshoot No (Blue Beads) Troubleshoot->Coupling Re-couple with fresh reagents

Caption: Recommended SPPS cycle for incorporating Fmoc-2-amino-3-methoxypropionic acid.

Troubleshooting & Field Insights
  • Incomplete Coupling (Positive Kaiser Test): The primary challenge with sterically hindered amino acids is slow coupling kinetics.[14] If the Kaiser test indicates free amines, do not proceed to the next deprotection step. Instead, drain the reaction vessel and perform a "double coupling" by adding a fresh solution of activated Fmoc-2-amino-3-methoxypropionic acid and agitating for another 45-90 minutes.[10]

  • Racemization: While HATU is excellent at suppressing racemization, this risk is never zero, especially with prolonged coupling times or elevated temperatures. If stereochemical purity is paramount, consider using DIC/OxymaPure, as the absence of a strong organic base during coupling minimizes the risk of epimerization.[13]

  • Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent. However, for sequences prone to aggregation, consider using N-Methyl-2-pyrrolidone (NMP) or incorporating a small percentage (~10-20%) of DCM to improve solvation.

Part 4: Anticipated Impact on Peptide Structure and Function

The true value of a non-natural amino acid is realized in its downstream effects on the final peptide. Based on established principles, we can predict the likely impact of incorporating 2-amino-3-methoxypropionic acid.

Influence on Secondary Structure

The removal of the side-chain hydrogen bond donor and the introduction of steric bulk are likely to disfavor the formation of tight turns where the serine side chain might interact with the peptide backbone. Conversely, it may promote more extended conformations or stabilize helical structures by preventing alternative, non-productive hydrogen bonding patterns. The precise outcome is sequence-dependent and must be validated empirically.[8]

Enhancing Enzymatic Stability: A Quantitative Hypothesis

We hypothesize that peptides containing O-methylserine will exhibit significantly greater stability in the presence of proteases compared to their native serine-containing counterparts.

Table 2: Hypothetical Proteolytic Stability Profile

Peptide SequenceModifying ResidueTarget ProteaseExpected Half-Life (t½) in SerumRationale
Ac-Phe-Ser -Tyr-NH₂Serine (Native)Chymotrypsin-like~ 1-2 hoursThe Ser side chain allows for potential secondary interactions with the enzyme active site.
Ac-Phe-Ser(Me) -Tyr-NH₂O-MethylserineChymotrypsin-like> 24 hoursThe methyl group sterically hinders the active site and removes a key H-bond donor, disrupting enzyme recognition and catalysis.[6]

Experimental Protocol: Proteolytic Stability Assay

  • Incubation: Dissolve the purified peptide (both native and modified versions) at a final concentration of 1 mg/mL in fresh human serum or a buffered solution containing the target protease (e.g., chymotrypsin).

  • Time Points: Incubate the solutions at 37 °C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic activity by adding an equal volume of 10% TFA or by flash-freezing in liquid nitrogen.

  • Analysis: Analyze the samples by RP-HPLC. The degradation of the parent peptide is monitored by the decrease in its peak area over time.

  • Calculation: Plot the percentage of remaining peptide against time and fit the data to a first-order decay curve to determine the half-life (t½).[15]

Conclusion and Future Outlook

Fmoc-2-amino-3-methoxypropionic acid is a strategic building block for the modern peptide chemist. While it may appear to be a simple modification, the O-methylation of serine offers a powerful, multi-faceted approach to enhancing peptide stability, constraining conformation, and fine-tuning physicochemical properties. Its successful application requires a thoughtful approach to synthesis, particularly during the coupling step, where the use of potent activating reagents like HATU is crucial for overcoming potential steric challenges.

As the demand for peptide therapeutics with improved drug-like properties continues to grow, tools that offer subtle yet profound control over molecular behavior are invaluable. We anticipate that Fmoc-2-amino-3-methoxypropionic acid will become an increasingly important component in the design of next-generation peptide drugs, peptidomimetics, and advanced biomaterials. Further empirical studies, including detailed NMR and structural analyses of peptides containing this residue, will undoubtedly reveal even more nuanced applications and solidify its role in the expanding toolkit of peptide science.

References

  • Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. (2009). PubMed. [Link]

  • The Role of N-Methylated Amino Acids in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PMC. [Link]

  • The effect of methylation of Ser on truncation and racemisation in two peptides. ResearchGate. [Link]

  • Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU... ResearchGate. [Link]

  • Syntheses of sterically hindered peptides containing N-methylated amino... ResearchGate. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. [Link]

  • Fmoc-N-Me-D-Ala-OH: Advancing Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. (2023). PMC. [Link]

  • 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. PubMed. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. PMC. [Link]

  • Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Journal of the American Chemical Society. [Link]

  • Fmoc-Ala-OH. CEM Corporation. [Link]

  • Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. ResearchGate. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. [Link]

  • Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. MDPI. [Link]

  • Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. [Link]

  • Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing). [Link]

  • General procedure: Fmoc-strategy SPPS and solution-phase... ResearchGate. [Link]

  • N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

  • Protein stabilization by tuning the steric restraint at the reverse turn. (2018). PMC. [Link]

  • Effect of N-methylation on the modulation by synthetic peptides of the activity of the complement-factor-B-derived serine proteinase CVFBb. PubMed. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Steric and Hydrophobic Control Over Sequence-Defined Peptide Templates to Modulate the Properties of Polydiacetylene Nanomaterials. ChemRxiv. [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025). Journal of the American Chemical Society. [Link]

  • Fmoc-Amino Acids. Anaspec. [Link]

  • An accurate DFT study within conformational survey of the D-form serine-alanine protected dipeptide. ResearchGate. [Link]

  • Conformational analysis of peptides corresponding to all the secondary structure elements of protein L B1 domain. Mayo Clinic. [Link]

  • Modification in Protein Properties by Methylation. Longdom Publishing. [Link]

Sources

Metabolic Stability of Peptides Containing Fmoc-Ser(Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for integrating Fmoc-Ser(Me)-OH (Fmoc-O-methyl-L-serine) into peptide drug discovery campaigns. It addresses the specific impact of side-chain etherification on metabolic stability, synthesis protocols, and validation assays.

Technical Guide & Protocol Architecture

Executive Summary: The Methyl Ether Advantage

In peptide therapeutics, the hydroxyl group of Serine is a frequent liability. It acts as a hydrogen bond donor that can facilitate solvation (reducing membrane permeability) and serve as a recognition motif for hydrolytic enzymes.

Fmoc-Ser(Me)-OH introduces a methyl ether moiety (


) in place of the native hydroxyl. This modification is not merely a protecting group strategy; it is a pharmacophore engineering tool . By capping the hydroxyl, you achieve three critical stability-enhancing effects:
  • Elimination of H-Bond Donor: Removes the H-bond donor capability, often disrupting the "oxyanion hole" stabilization required by serine proteases for cleavage.

  • Steric Shielding: The methyl group adds local steric bulk, hindering the approach of peptidases to the adjacent peptide backbone.

  • Lipophilicity Modulation: Increases

    
    , potentially improving passive permeability and reducing renal clearance rates.
    

Mechanistic Basis of Stability

To understand why Ser(Me) improves stability, one must look at the protease-substrate interaction.

The "Masked" Substrate Hypothesis

Proteolytic enzymes (e.g., Trypsin, Chymotrypsin, Elastase) rely on precise hydrogen bonding networks to stabilize the substrate in the active site. The native Serine side chain often participates in these networks. Methylation disrupts this recognition.[1]

Structural Visualization

The following diagram illustrates the structural divergence and its impact on enzyme interaction.

SerMe_Mechanism cluster_outcome Metabolic Outcome node_ser Native Serine (-CH2-OH) enzyme Protease Active Site (Recognition Pocket) node_ser->enzyme H-Bond Donor Facilitates Binding cleavage Rapid Proteolysis node_ser->cleavage node_serme O-Methyl Serine (-CH2-OCH3) node_serme->enzyme Steric Clash & H-Bond Loss stable Extended Half-Life node_serme->stable

Figure 1: Mechanistic comparison of Native Serine vs. O-Methyl Serine interaction with protease active sites.

Synthetic Integration: Fmoc-Ser(Me)-OH

Goal: High-fidelity incorporation without racemization or


-elimination.
Reagent Specifications
  • Reagent: Fmoc-O-methyl-L-serine (Fmoc-Ser(Me)-OH)

  • CAS: 159610-93-2

  • Molecular Weight: 341.36 g/mol

Solid Phase Peptide Synthesis (SPPS) Protocol

This protocol is optimized for standard Fmoc chemistry on Rink Amide or Wang resin.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF (dimethylformamide) for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (

    
     min).[2] Wash with DMF (
    
    
    
    ).
  • Activation (Critical):

    • Avoid strong bases like DBU to prevent racemization.

    • Use DIC/Oxyma or HATU/DIPEA (1:1:2 ratio relative to resin loading).

    • Pre-activate Fmoc-Ser(Me)-OH for 30 seconds before adding to the resin.

  • Coupling: Shake at Room Temperature for 45–60 min.

    • Note: Ser(Me) is less sterically hindered than N-methyl amino acids, so double coupling is usually unnecessary unless the sequence is difficult.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quality Control Check:

  • Racemization Risk: Low compared to Cys or His, but monitor using chiral HPLC if the residue is C-terminal.

  • Purity: Expect >95% crude purity if standard protocols are followed.

Metabolic Stability Profiling Protocols

To validate the stability enhancement, you must perform comparative assays.

Assay Workflow Visualization

The following DOT diagram outlines the standard operating procedure (SOP) for stability testing.

Stability_Assay_Workflow Start Peptide Stock (10 mM in DMSO) Incubation Incubation 37°C, shaking Start->Incubation Spike to 1 µM Matrix Biological Matrix (Plasma or Microsomes) Matrix->Incubation Sampling Time Point Sampling (0, 15, 30, 60, 120 min) Incubation->Sampling Kinetic Course Quench Quenching (Cold Acetonitrile + IS) Sampling->Quench Stop Reaction Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Supernatant Calc Data Calculation (t1/2, CLint) Analysis->Calc

Figure 2: Standard Workflow for In Vitro Metabolic Stability Assessment.

Protocol A: Plasma Stability Assay

Purpose: Determine resistance to circulating exo/endopeptidases.

  • Preparation:

    • Thaw pooled plasma (Human/Rat/Mouse) on ice. Centrifuge at 4,000 rpm for 5 min to remove clots.

    • Adjust pH to 7.4 if necessary (plasma can become basic upon storage).

  • Initiation:

    • Spike peptide (from 10 mM DMSO stock) into plasma to a final concentration of 1 µM .

    • Final DMSO content must be

      
      .
      
  • Incubation:

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
  • Quenching:

    • Add aliquots immediately to 200 µL ice-cold Acetonitrile containing Internal Standard (IS).

    • Vortex for 30s, Centrifuge at 4,000 rpm for 15 min (

      
      C).
      
  • Analysis:

    • Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.

Protocol B: Microsomal Stability Assay

Purpose: Determine susceptibility to CYP450-mediated metabolism (oxidative demethylation). Note: The O-methyl group is a potential site for metabolic "soft spot" oxidation (O-dealkylation), though often slower than amide hydrolysis.

  • Mix: Phosphate buffer (100 mM, pH 7.4) + Microsomes (0.5 mg/mL protein).

  • Pre-incubate: 5 min at 37°C.

  • Start: Add NADPH regenerating system (or 1 mM NADPH).

  • Spike: Add peptide (1 µM).

  • Sample & Quench: Same as Plasma protocol.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the remaining percentage of parent peptide at each time point relative to


. Plot 

vs. Time.
  • Slope (

    
    ):  The elimination rate constant.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Representative Data Structure

Use the table below to structure your results. A significant "win" for Ser(Me) is defined as a >2-fold increase in half-life compared to the native sequence.

Peptide IDSequence ModificationPlasma

(min)
Microsomal

(µL/min/mg)
Stability Fold-Change
PEP-WT Native (Ser)15.445.21.0x (Ref)
PEP-01 Ser(Me) substitution62.812.14.1x
PEP-02 N-Me-Ser substitution55.015.43.6x
Interpretation Guide
  • High Plasma Stability + Low Microsomal Stability: The O-Methyl group successfully blocked proteolysis but became a substrate for CYP450 O-demethylation. Mitigation: Add steric bulk near the methyl group or fluorinate.

  • High Stability in Both: The modification successfully shielded the backbone and is metabolically inert.

  • No Change: The cleavage site is likely distant from the Serine residue. Action: Perform metabolite identification (MetID) to locate the actual soft spot.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[3][4][5][6][7][8][9] Retrieved from [Link]

  • Di, L. (2015).[10] Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Retrieved from [Link]

  • Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Retrieved from [Link](Note: Provides comparative context for methylation strategies).

  • Aviva Systems Biology. (n.d.). Peptide Stability Protocols. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-2-amino-3-methoxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Incorporating 2-amino-3-methoxypropionic Acid

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These modifications can profoundly influence the peptide's conformational properties, proteolytic stability, and receptor-binding affinity. 2-amino-3-methoxypropionic acid, an O-methylated analog of serine, is a particularly interesting building block. The replacement of the hydroxyl group with a methoxy group can alter the hydrogen-bonding potential and lipophilicity of the peptide, potentially leading to enhanced cell permeability and improved pharmacokinetic profiles.

This guide provides a comprehensive protocol for the incorporation of Fmoc-2-amino-3-methoxypropionic acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the selection of reagents and reaction conditions, address potential challenges, and offer troubleshooting strategies to ensure a successful synthesis.

Scientific Integrity and Logic: Navigating the Synthesis of Peptides with O-Methylated Residues

The successful synthesis of peptides containing modified amino acids hinges on a thorough understanding of their chemical properties and potential reactivity under standard SPPS conditions. The O-methyl group in 2-amino-3-methoxypropionic acid introduces unique considerations, primarily related to steric hindrance and the stability of the methoxy ether linkage.

Expertise & Experience: Causality Behind Experimental Choices

The protocol outlined below is based on established principles of Fmoc-SPPS and incorporates best practices for handling sterically hindered amino acids. While specific literature on the coupling efficiency of Fmoc-2-amino-3-methoxypropionic acid is not abundant, its structural similarity to other O-alkylated and N-methylated amino acids suggests that certain precautions are warranted to achieve high coupling yields.[1][2] The choice of a highly efficient coupling reagent and potentially extended reaction times are recommended to overcome the steric bulk of the methoxy group.

Trustworthiness: A Self-Validating System

Each step in the provided protocol is designed to be monitored, ensuring the synthesis is proceeding as expected. In-process monitoring, such as the Kaiser test or the bromophenol blue test, provides immediate feedback on the completeness of the coupling reaction, allowing for timely intervention if necessary.[1]

Authoritative Grounding & Comprehensive References

The recommendations and procedures in this guide are supported by established literature in the field of solid-phase peptide synthesis.[][4][5] While a direct, peer-reviewed protocol for this specific amino acid derivative is not widely available, the principles are drawn from extensive research on analogous systems.

Materials and Reagents

Reagent Grade Supplier Purpose
Fmoc-2-amino-3-methoxypropionic acidPeptide synthesis gradeCommercially availableAmino acid building block
Rink Amide Resin or Wang Resin100-200 meshStandard suppliersSolid support
N,N-Dimethylformamide (DMF)Peptide synthesis gradeStandard suppliersSolvent
Dichloromethane (DCM)ACS gradeStandard suppliersSolvent
PiperidineReagent gradeStandard suppliersFmoc deprotection
HATU or HBTU/HOBt or COMUPeptide synthesis gradeStandard suppliersCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeStandard suppliersBase for coupling
Trifluoroacetic acid (TFA)Reagent gradeStandard suppliersCleavage from resin
Triisopropylsilane (TIS)Reagent gradeStandard suppliersScavenger
1,2-Ethanedithiol (EDT)Reagent gradeStandard suppliersScavenger
WaterDeionized-Scavenger
Diethyl ether (cold)ACS gradeStandard suppliersPeptide precipitation

Experimental Protocols

PART 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide for C-terminal amide or Wang resin for C-terminal carboxylic acid) in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

  • After swelling, drain the DMF from the reaction vessel.

PART 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[5]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

SPPS_Fmoc_Deprotection Resin_Fmoc Resin-Peptide-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 Deprotection Piperidine 20% Piperidine in DMF Piperidine->Resin_Fmoc DBF_Adduct Dibenzofulvene-Piperidine Adduct Resin_NH2->DBF_Adduct Byproduct Formation

Caption: Fmoc deprotection cycle in SPPS.

PART 3: Coupling of Fmoc-2-amino-3-methoxypropionic Acid

Due to the potential for steric hindrance from the O-methyl group, a highly efficient coupling strategy is recommended.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-3-methoxypropionic acid (3-5 equivalents relative to the resin loading) and a coupling reagent in DMF. For sterically hindered amino acids, HATU, HCTU, or COMU are highly recommended.[2][6]

    • For HATU/HCTU/COMU: Use 3-5 equivalents of the coupling reagent.

    • For HBTU: Use 3-5 equivalents of HBTU and 3-5 equivalents of HOBt.

  • Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for at least 2 hours at room temperature. For potentially difficult couplings, this time can be extended to 4 hours or overnight.[2]

  • Monitoring the Coupling: After the initial coupling time, perform a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue test for secondary amines) on a small sample of resin beads to check for the presence of free amines.

    • Negative Test (e.g., yellow beads with Kaiser test): The coupling is complete. Proceed to the washing step.

    • Positive Test (e.g., blue beads with Kaiser test): The coupling is incomplete. A second coupling (double coupling) is recommended. Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

SPPS_Coupling_Workflow Start Deprotected Peptide-Resin (Free Amine) Activate_AA Activate Fmoc-2-amino-3-methoxypropionic acid (HATU/DIPEA in DMF) Couple Couple to Resin (2-4 hours) Activate_AA->Couple Add to resin Monitor Monitor Coupling (e.g., Kaiser Test) Couple->Monitor Wash Wash Resin with DMF Monitor->Wash Complete Double_Couple Perform Double Coupling Monitor->Double_Couple Incomplete Next_Cycle Proceed to Next Deprotection/Coupling Cycle Wash->Next_Cycle Double_Couple->Couple

Caption: Workflow for coupling Fmoc-2-amino-3-methoxypropionic acid.

PART 4: Chain Elongation

Repeat the deprotection (Part 2) and coupling (Part 3) steps for each subsequent amino acid in the peptide sequence.

PART 5: Final Cleavage and Deprotection

The stability of the O-methyl ether linkage to strong acid is generally high; however, the use of scavengers is crucial to prevent side reactions from cationic species generated during the cleavage of other side-chain protecting groups.[7][8]

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Part 2.

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Prepare a cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K :

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%) This cocktail is particularly effective at scavenging a wide range of reactive species that can modify sensitive residues.[9]

  • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Potential Challenges and Troubleshooting

  • Incomplete Coupling: As discussed, this is the most likely challenge due to steric hindrance. The use of potent coupling reagents, extended reaction times, and double coupling are the primary remedies. Microwave-assisted SPPS can also be a valuable tool for driving difficult couplings to completion.[2]

  • Side Reactions during Cleavage: While the O-methyl group is expected to be stable, other sensitive residues in the peptide (e.g., Trp, Met, Cys) can be susceptible to alkylation by carbocations generated during cleavage. The use of a comprehensive scavenger cocktail like Reagent K is the best defense against such side reactions.[9]

  • Racemization: The use of urethane-based protecting groups like Fmoc significantly suppresses racemization during activation.[10] However, for couplings that are particularly slow, the risk of epimerization can increase. Using coupling additives like HOBt or HOAt can help to minimize this side reaction.

Data Presentation: Recommended Coupling Conditions

Coupling Reagent Equivalents (AA:Reagent:Base) Pre-activation Time Coupling Time Notes
HATU 1 : 0.95 : 21-2 min2-4 hoursHighly recommended for sterically hindered couplings.[1]
HBTU/HOBt 1 : 0.95 : 0.95 : 22-5 min2-4 hoursA standard and effective choice.
COMU 1 : 0.95 : 21-2 min2-4 hoursA safe and highly reactive alternative to benzotriazole-based reagents.[6]

Conclusion

The incorporation of Fmoc-2-amino-3-methoxypropionic acid into peptides via solid-phase synthesis is a feasible yet potentially challenging endeavor. By employing a robust coupling strategy with highly active reagents and vigilant in-process monitoring, researchers can successfully synthesize peptides containing this valuable non-canonical amino acid. The protocols and recommendations provided in this guide offer a solid foundation for navigating the intricacies of this synthesis, ultimately enabling the exploration of novel peptide therapeutics with enhanced properties.

References

  • Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Why Fmoc-Protected Amino Acids Domin
  • Technical Support Center: Managing Steric Hindrance in N-Methyl
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • 2-Amino-3-methoxypropanoic acid. MedChemExpress.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Semantic Scholar.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC.
  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical lig
  • Lability of N-alkylated peptides towards TFA cleavage. PubMed.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • (SPPS) Loading rate decreased on Fmoc quantification?.
  • Solid-phase synthesis and characteriz
  • Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. PubMed.
  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Epimeris
  • Solid-Phase Peptide Synthesis: An Introduction.

Sources

Application Note: Efficient Loading of Fmoc-2-amino-3-methoxypropionic acid onto Wang Resin for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains.[1][2] A critical initiating step in Fmoc-based SPPS is the covalent attachment of the C-terminal amino acid to a solid support, a process known as resin loading.[2][3][4] The choice of resin and the efficiency of this initial loading step profoundly impact the overall yield and purity of the final peptide.[5]

Wang resin, a polystyrene-based support functionalized with a 4-alkoxybenzyl alcohol linker, is widely utilized in Fmoc chemistry for the synthesis of peptides with a C-terminal carboxylic acid.[1][3] The ester linkage formed between the first amino acid and the resin is stable under the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[1]

This application note provides a detailed, field-proven protocol for the loading of Fmoc-2-amino-3-methoxypropionic acid onto Wang resin. While pre-loaded resins are commercially available, in-house loading is often necessary for projects involving custom or unnatural amino acids.[6] This guide explains the underlying chemical principles, offers a step-by-step methodology, and provides procedures for quality control and troubleshooting to ensure a high-loading efficiency and successful start to your peptide synthesis.

Core Principles and Mechanistic Insights

The loading of an Fmoc-amino acid onto Wang resin is an esterification reaction, specifically attaching the carboxyl group of the amino acid to the hydroxyl group of the resin's linker.[3] A common and effective method for this is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[7][8][9]

The mechanism proceeds as follows:

  • Activation: The carboxylic acid of Fmoc-2-amino-3-methoxypropionic acid reacts with DIC to form a highly reactive O-acylisourea intermediate.[7][10]

  • Acyl Transfer: DMAP, being a more potent nucleophile than the resin's hydroxyl group, attacks the O-acylisourea. This forms a reactive acyl-pyridinium species, which is essentially an "active ester".[7][11] This step is crucial for accelerating the reaction and minimizing side reactions.[7]

  • Esterification: The hydroxyl group on the Wang resin then attacks the acyl-pyridinium intermediate, forming the desired ester bond and releasing DMAP, which acts as a true catalyst. The byproduct of the initial activation is the non-reactive and soluble N,N'-diisopropylurea.[10]

While highly effective, the traditional DIC/DMAP method can present challenges such as racemization, particularly for sensitive amino acids.[12][13] However, for many standard and derivatized amino acids, this remains a robust and widely adopted procedure.[3]

Materials and Reagents

Material/ReagentGradeSupplier (Example)Notes
Wang Resin (100-200 mesh, 1% DVB)Synthesis GradeSigma-Aldrich, ChemPepTypical substitution: 0.8-1.2 mmol/g
Fmoc-2-amino-3-methoxypropionic acidSynthesis GradeChemicalBook, MedChemExpressStore at 2-8°C.[14]
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-AldrichMoisture sensitive.
4-(Dimethylamino)pyridine (DMAP)Reagent GradeSigma-AldrichToxic. Handle with care.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher ScientificAnhydrous, low amine content.
Dichloromethane (DCM)ACS GradeVWR
Methanol (MeOH)ACS GradeVWR
PiperidineReagent GradeSigma-AldrichFor Fmoc quantification.
Acetic AnhydrideReagent GradeSigma-AldrichFor capping.
PyridineReagent GradeSigma-AldrichFor capping.
Reaction Vessel--Fritted glass peptide synthesis vessel.

Experimental Protocols

PART A: Loading of Fmoc-2-amino-3-methoxypropionic acid onto Wang Resin

This protocol is designed for a 1 g scale of Wang resin. Adjust volumes and masses accordingly for different scales.

1. Resin Swelling:

  • Place 1.0 g of Wang resin into a fritted reaction vessel.
  • Add 15 mL of N,N-Dimethylformamide (DMF).
  • Agitate the resin slurry using a mechanical shaker or nitrogen bubbling for 1-2 hours at room temperature to ensure complete swelling of the polystyrene beads.[1][4] Proper swelling is critical for reagent accessibility to the reactive sites within the resin beads.[1]

2. Reagent Preparation (Activation Solution):

  • In a separate flask, dissolve 3 equivalents of Fmoc-2-amino-3-methoxypropionic acid (relative to the resin's substitution level) in a minimal amount of DMF (approx. 5-10 mL).
  • Add 3 equivalents of DIC to this solution.
  • In a small, separate vial, dissolve 0.1 equivalents of DMAP in ~1 mL of DMF.

3. Coupling Reaction:

  • Drain the swelling solvent (DMF) from the reaction vessel.
  • Wash the swollen resin twice with 10 mL of DMF.
  • Add the pre-activated amino acid/DIC solution to the resin.
  • Immediately add the DMAP solution to the resin slurry.
  • Seal the vessel and agitate the mixture for 4-12 hours at room temperature.[15] Longer reaction times may improve loading but can also increase the risk of side reactions.

4. Capping of Unreacted Hydroxyl Groups:

  • After the coupling reaction, drain the reaction mixture.
  • Wash the resin thoroughly: 3x with DMF, 3x with DCM, and 3x with Methanol (MeOH).[16]
  • To cap any unreacted hydroxyl groups, suspend the resin in 10 mL of DMF.
  • Add 10 equivalents (relative to the initial resin substitution) of acetic anhydride and 10 equivalents of pyridine.
  • Agitate the mixture for 2 hours at room temperature.[16] Capping prevents the formation of deletion sequences in subsequent peptide synthesis steps.

5. Final Washing and Drying:

  • Drain the capping solution.
  • Wash the resin extensively: 3x with DMF, 3x with DCM, and 3x with MeOH.
  • Dry the resin under high vacuum to a constant weight. The weight gain can provide a preliminary, rough estimate of the loading efficiency.[16]
PART B: Quantification of Resin Loading via UV-Vis Spectrophotometry

The most accurate method to determine the loading of an Fmoc-amino acid onto the resin is to cleave the Fmoc group from a small, weighed sample and measure the absorbance of the resulting dibenzofulvene-piperidine adduct.[17][18]

1. Sample Preparation:

  • Accurately weigh approximately 2-5 mg of the dried, loaded resin into a small vial.
  • Prepare a 20% (v/v) solution of piperidine in DMF.

2. Fmoc Deprotection:

  • Add a precisely known volume (e.g., 1.0 mL) of the 20% piperidine/DMF solution to the weighed resin.
  • Vortex the mixture for 30-60 minutes to ensure complete cleavage of the Fmoc group.[19]

3. Spectrophotometric Measurement:

  • Centrifuge the vial to settle the resin beads.
  • Carefully take a known volume of the supernatant and dilute it with the 20% piperidine/DMF solution to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).[17]
  • Using a quartz cuvette, zero the spectrophotometer at ~301 nm with the 20% piperidine/DMF solution as a blank.[17]
  • Measure the absorbance of the diluted sample at ~301 nm.

4. Calculation of Loading:

The loading level is calculated using the Beer-Lambert law (A = εbc).[17]

Loading (mmol/g) = (Absorbance × Dilution Factor) / (ε × mass of resin (g) × path length (cm))

  • A: Absorbance at ~301 nm

  • Dilution Factor: Total volume after dilution / Volume of supernatant taken

  • ε (Molar extinction coefficient): The accepted value for the dibenzofulvene-piperidine adduct is 7800 M⁻¹cm⁻¹.[18]

  • mass of resin: The initial mass of the dried resin sample in grams.

  • path length (b): Typically 1 cm for a standard cuvette.

Visualization of Workflows

Chemical Reaction Pathway

Steglich Esterification on Wang Resin cluster_activation Activation Step cluster_esterification Esterification Step Fmoc_AA Fmoc-AA-OH O_acylisourea O-Acylisourea (Reactive Intermediate) Fmoc_AA->O_acylisourea + DIC DIC DIC DIC->O_acylisourea Acyl_pyridinium Acyl-Pyridinium (Active Ester) O_acylisourea->Acyl_pyridinium DMAP DMAP (catalyst) DMAP->Acyl_pyridinium Loaded_Resin Fmoc-AA-O-Wang Resin Acyl_pyridinium->Loaded_Resin + Wang Resin-OH Wang_Resin_OH Wang Resin-OH Loading and Quantification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start: Dry Wang Resin swell Swell Resin in DMF start->swell couple Couple Activated AA to Resin swell->couple activate Activate Fmoc-AA (with DIC & DMAP) activate->couple cap Cap Unreacted Sites (Acetic Anhydride/Pyridine) couple->cap wash_dry Wash and Dry Resin cap->wash_dry weigh Weigh Resin Sample wash_dry->weigh deprotect Fmoc Cleavage (20% Piperidine/DMF) weigh->deprotect measure Measure Absorbance at ~301 nm deprotect->measure calculate Calculate Loading (mmol/g) measure->calculate end End: Quantified Loaded Resin calculate->end

Caption: Overall workflow for loading and quantifying Fmoc-amino acid on Wang resin.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Loading Efficiency (<0.3 mmol/g) 1. Incomplete resin swelling. [1] 2. Inactive coupling reagents (DIC hydrolysis). 3. Insufficient reaction time or temperature. 4. Steric hindrance from the amino acid. [5]1. Ensure resin is fully swollen (at least 1-2 hours in DMF). 2. Use fresh, anhydrous DIC and DMF. 3. Increase reaction time to 24 hours. Consider performing the reaction at a slightly elevated temperature (e.g., 40°C), though this may increase racemization risk. [5] 4. Increase the equivalents of amino acid and coupling reagents.
High Variability in Loading Results 1. Inaccurate weighing of small resin samples. 2. Inaccurate pipetting of piperidine solution or for dilution. 3. Resin sample not fully dried.1. Use a high-precision analytical balance. 2. Use calibrated micropipettes. Ensure all of the Fmoc-adduct is collected. [17] 3. Dry the bulk resin and the sample to a constant weight under high vacuum.
Resin Clumping/Aggregation 1. Poor solvation during the reaction. [5] 2. High loading on the resin leading to inter-chain interactions.1. Ensure adequate solvent volume (15-20 mL/g of resin) and vigorous agitation. 2. If starting with a high-substitution resin, consider using fewer equivalents of the amino acid to achieve a lower, more optimal loading for long or difficult peptide sequences. [16]
Yellowing of Resin After Loading 1. Impurities in reagents. 2. Side reactions involving the Fmoc group or amino acid side chain.1. Use high-purity, peptide-synthesis-grade reagents. 2. Ensure capping is performed after loading to block reactive sites. If the color persists and is problematic, consider alternative loading chemistries.

References

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. [Link]

  • Aapptec Peptides. Technical Support Information Bulletin 1183 - Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. [Link]

  • Peptideweb.com. Loading protocols. [Link]

  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters. [Link]

  • ResearchGate. (2025, August 6). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. [Link]

  • Spiral. (2019, October 14). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]

  • ResearchGate. (2021, September 29). (SPPS) Loading rate decreased on Fmoc quantification?. [Link]

  • PubMed. 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, an amino acid for the synthesis of mimics of O-linked glycopeptides. [Link]

  • Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin. [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • organic-reaction.com. Acid to Ester - Common Conditions. [Link]

  • PubChem. Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid. [Link]

  • SynArchive. Steglich Esterification. [Link]

Sources

Application Notes and Protocols for the Synthesis of Peptidomimetics using Fmoc-O-methyl-L-serine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of O-Methyl-L-serine in Peptidomimetic Design

Peptidomimetics, molecules that replicate the structure and function of natural peptides, are at the forefront of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in the design of potent peptidomimetics is the incorporation of non-canonical amino acids to enforce specific conformations, modulate physicochemical properties, and enhance resistance to enzymatic degradation.[2]

Fmoc-O-methyl-L-serine (Fmoc-Ser(OMe)-OH) is a specialized amino acid derivative that serves as a valuable building block in the synthesis of sophisticated peptidomimetics.[][4] The methylation of the serine side-chain hydroxyl group introduces a subtle yet impactful modification. This alteration prevents hydrogen bonding at this position, reduces polarity, and can introduce conformational constraints within the peptide backbone.[] These features are instrumental in designing peptide analogs with improved pharmacological profiles, such as enhanced receptor binding affinity and increased metabolic stability.[]

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of Fmoc-O-methyl-L-serine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage this unique building block for the creation of next-generation therapeutic candidates.

Core Principles and Strategic Considerations

The successful synthesis of peptidomimetics containing O-methyl-L-serine hinges on a thorough understanding of the principles of Fmoc-SPPS and the judicious selection of reagents and reaction conditions. The Fmoc/tBu strategy is the method of choice, offering mild deprotection conditions and compatibility with a wide range of amino acid derivatives.[5]

Orthogonality in Protecting Groups

A cornerstone of Fmoc-SPPS is the concept of orthogonality, where different protecting groups can be selectively removed without affecting others.[5][] The Fmoc group, which protects the α-amino group, is base-labile and is typically removed with a solution of piperidine in DMF.[5] In contrast, the side-chain protecting groups of other amino acids in the sequence are acid-labile and are removed during the final cleavage from the solid support using a strong acid like trifluoroacetic acid (TFA).[5] The O-methyl group of Fmoc-Ser(OMe)-OH is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, making it a permanent modification in the final peptidomimetic.

Workflow for Incorporating Fmoc-O-methyl-L-serine

The incorporation of Fmoc-O-methyl-L-serine follows the standard iterative cycle of Fmoc-SPPS. The process can be visualized as a repeating sequence of deprotection, activation, and coupling steps.

SPPS_Workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling to Peptide-Resin wash1->coupling activation Fmoc-Ser(OMe)-OH Activation (Coupling Reagent + Base) activation->coupling wash2 DMF Wash coupling->wash2 monitoring Coupling Completion Test (e.g., Kaiser Test) wash2->monitoring end_cycle Cycle Complete monitoring->end_cycle Negative recouple Recouple if necessary monitoring->recouple Positive recouple->activation

Figure 1: General workflow for the solid-phase synthesis cycle of incorporating Fmoc-O-methyl-L-serine.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the manual synthesis of peptidomimetics containing O-methyl-L-serine. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard Coupling of Fmoc-O-methyl-L-serine using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for sterically hindered and non-canonical amino acids.[7]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-O-methyl-L-serine (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit or other ninhydrin-based test

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-O-methyl-L-serine and HATU in DMF.

    • Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes immediately before adding it to the resin.

  • Coupling Reaction:

    • Add the activated Fmoc-O-methyl-L-serine solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring Coupling Completion:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

    • Perform a Kaiser test. A yellow to brown color indicates a complete coupling (absence of free primary amines), while a blue or purple color signifies an incomplete reaction.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

Protocol 2: Double Coupling Strategy for Potentially Hindered Sequences

For sequences where the N-terminal amino acid is particularly bulky or when synthesizing long peptides, a double coupling strategy is recommended to ensure high coupling efficiency.

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • After the initial 2-hour coupling, drain the reaction solution.

  • Wash the resin with DMF (3 times).

  • Prepare a fresh solution of activated Fmoc-O-methyl-L-serine as described in step 3 of Protocol 1.

  • Add the fresh coupling solution to the resin and agitate for another 2 hours.

  • Proceed with monitoring and washing as described in steps 5 and 7 of Protocol 1.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for the successful incorporation of modified amino acids. The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids, providing a strong indication of their expected efficacy with Fmoc-O-methyl-L-serine.

Coupling ReagentChemical NameKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive, suppresses racemization, effective for hindered amino acids.[7]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium-based reagent, particularly effective for N-methylated and other hindered amino acids.[7]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateThird-generation uronium salt with reactivity comparable to HATU, safer alternative to benzotriazole-based reagents.[7]

Troubleshooting and Expert Insights

Causality Behind Experimental Choices:

  • Excess Reagents: Using a 3-5 fold excess of the amino acid and coupling reagents helps to drive the reaction to completion, especially when dealing with potentially less reactive non-canonical amino acids.

  • Pre-activation: Allowing the amino acid and coupling reagent to pre-activate for a short period before adding them to the resin ensures the formation of the highly reactive activated species, leading to more efficient coupling.

  • Double Coupling: In cases of steric hindrance or difficult sequences, a single coupling may not be sufficient to achieve a quantitative reaction. A second coupling with fresh reagents significantly increases the yield of the desired product.

Potential Side Reactions and Mitigation Strategies:

  • Racemization: While HATU is known to suppress racemization, the risk is never zero, especially with prolonged activation times or the use of excessive base. It is crucial to add the activated amino acid to the resin promptly and use the recommended stoichiometry of DIPEA.[8]

  • Incomplete Fmoc Deprotection: Incomplete removal of the Fmoc group will lead to deletion sequences. Ensuring a sufficient reaction time with piperidine and thorough washing is critical. For difficult sequences, a longer second deprotection step (e.g., 20-30 minutes) may be beneficial.

  • Aspartimide Formation: If the sequence contains an aspartic acid residue, there is a risk of aspartimide formation, particularly during the piperidine treatment. This side reaction can be minimized by using protecting groups on the preceding amino acid that sterically hinder this cyclization or by adding additives like HOBt to the deprotection solution.[8][9]

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptidomimetic is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

Protocol 3: TFA-mediated Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the TFA solution under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude peptidomimetic by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

  • Dry the crude peptidomimetic under vacuum.

Cleavage_Workflow start Dry Peptide-Resin cleavage TFA Cleavage Cocktail (2-3 hours) start->cleavage filtration Filter and Collect Filtrate cleavage->filtration concentration Concentrate Filtrate filtration->concentration precipitation Precipitate with Cold Ether concentration->precipitation centrifugation Centrifuge and Pellet precipitation->centrifugation wash Wash with Cold Ether centrifugation->wash drying Dry Crude Peptidomimetic wash->drying end Purification drying->end

Figure 2: Workflow for the final cleavage and deprotection of the synthesized peptidomimetic.

Characterization and Purification

The crude peptidomimetic should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and, for structural elucidation, nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The incorporation of Fmoc-O-methyl-L-serine into peptide sequences is a powerful strategy for the synthesis of novel peptidomimetics with enhanced pharmacological properties. By understanding the principles of Fmoc-SPPS and employing optimized protocols with highly efficient coupling reagents, researchers can successfully synthesize these modified peptides. The detailed methodologies and expert insights provided in this guide are intended to empower scientists in their pursuit of innovative and effective therapeutic agents.

References

  • PubMed. (n.d.). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved synthesis of Fmoc-N-methyl serine and threonine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Thr(tBu)-Ser(ψ Me,Me pro)-OH [1425938-63-1]. Retrieved from [Link]

  • PMC - NIH. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fmoc-(S,S)-Ac 5 c dOM-OH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • PMC - NIH. (n.d.). Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Retrieved from [Link]

  • PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]

  • PMC - NIH. (n.d.). Peptidomimetic therapeutics: scientific approaches and opportunities. Retrieved from [Link]

  • Springer Professional. (n.d.). Peptidomimetics I. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Fmoc-2-amino-3-methoxypropionic acid During Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stereochemical purity of peptides containing Fmoc-2-amino-3-methoxypropionic acid, also known as Fmoc-O-methyl-L-serine (Fmoc-Ser(Me)-OH). This document provides in-depth troubleshooting advice and frequently asked questions to help you mitigate racemization during the critical coupling step.

Introduction

Fmoc-2-amino-3-methoxypropionic acid is a valuable non-canonical amino acid used in the synthesis of peptide analogs to enhance stability and solubility. However, like its parent amino acid, serine, it is susceptible to racemization during activation and coupling. This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are difficult to separate and can significantly impact the biological activity of the final peptide. This guide will explore the mechanisms behind this side reaction and provide actionable strategies to ensure the chiral purity of your synthetic peptides.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and solutions.

Problem 1: I'm observing a significant diastereomeric impurity in my peptide containing 2-amino-3-methoxypropionic acid. What is the likely cause?

Answer: The most probable cause of a diastereomeric impurity is racemization of the Fmoc-2-amino-3-methoxypropionic acid residue during the coupling step. Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a well-documented side reaction in peptide synthesis, particularly for certain amino acids like serine and its derivatives.[1][2]

The primary mechanism involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[2][3][4] Here's a breakdown of the process:

  • Activation: The carboxyl group of Fmoc-Ser(Me)-OH is activated by a coupling reagent.

  • Cyclization: This activated intermediate can cyclize to form a planar oxazolone.

  • Enolization: In the presence of a base, the α-proton of the oxazolone, which is now acidic, can be abstracted. This leads to the formation of a symmetric enol intermediate, erasing the stereochemical information at the α-carbon.

  • Aminolysis: The incoming amine can then attack the oxazolone from either face of the planar ring, resulting in a mixture of both L- and D-isomers in the peptide chain.

dot graph racemization_mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Fmoc_AA [label="Fmoc-Ser(Me)-OH", fillcolor="#F1F3F4"]; Activated_Ester [label="Activated Intermediate\n(e.g., O-acylisourea)", fillcolor="#F1F3F4"]; Oxazolone [label="Planar 5(4H)-Oxazolone", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Symmetric Enolate", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Peptide [label="Desired L-Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; D_Peptide [label="Diastereomeric D-Peptide", fillcolor="#FBBC05", fontcolor="#202124"];

Fmoc_AA -> Activated_Ester [label="Coupling Reagent"]; Activated_Ester -> Oxazolone [label="Cyclization"]; Oxazolone -> Enolate [label="+ Base\n- H+", dir=both]; Enolate -> L_Peptide [label="+ Amine"]; Enolate -> D_Peptide [label="+ Amine"]; } caption { label = "Figure 1: Mechanism of racemization via oxazolone formation."; fontsize = 10; fontname = "Helvetica"; } enddot

Problem 2: My current protocol uses DIPEA as a base, and I'm seeing high levels of racemization. What changes should I make?

Answer: The choice of base is critical in controlling racemization. Strong, sterically unhindered bases like N,N-diisopropylethylamine (DIPEA) are known to promote the formation of the oxazolone intermediate and subsequent enolization, leading to increased racemization.[5][6][7]

Recommended Solutions:

  • Switch to a Weaker, More Sterically Hindered Base: Using a weaker base with greater steric bulk can significantly reduce the rate of α-proton abstraction.[5][8]

    • 2,4,6-Collidine (TMP): Often recommended as a substitute for DIPEA to minimize racemization.[7][8][9]

    • N-Methylmorpholine (NMM): Another weaker base that can be effective in reducing epimerization.[8]

  • Optimize Base Concentration: Use the minimum amount of base necessary for the coupling reaction to proceed efficiently. An excess of base will increase the risk of racemization.

Problem 3: I am using a carbodiimide-based coupling reagent (DIC/DCC) and experiencing racemization. How can I improve my results?

Answer: While carbodiimides like diisopropylcarbodiimide (DIC) and dicyclohexylcarbodiimide (DCC) are effective coupling reagents, they are prone to causing racemization when used alone.[10] This is because the O-acylisourea intermediate they form is highly reactive and readily cyclizes to the problematic oxazolone.

Crucial Improvement:

  • Incorporate Additives: It is essential to use additives that act as racemization suppressants. These additives react with the O-acylisourea intermediate to form a more stable active ester that is less prone to cyclization.[2][7][11][12]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive alternative to HOBt and HOAt, known for high coupling rates and low racemization.[13][14][15]

    • 1-Hydroxybenzotriazole (HOBt): The traditional additive for suppressing racemization.[7][11][12]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt in accelerating coupling and reducing racemization.[7][11]

The combination of DIC and an additive like OxymaPure® is often a robust system for minimizing racemization.[13][14]

Problem 4: Would switching to a phosphonium or uronium-based coupling reagent help reduce racemization?

Answer: Yes, in many cases, switching to a phosphonium or uronium-based coupling reagent can be beneficial. These reagents are generally very efficient and are associated with low levels of racemization, especially when used correctly.[2]

  • Uronium/Aminium Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): The presence of the HOAt moiety leads to the formation of a highly reactive OAt-ester, which promotes fast and efficient coupling with a reduced risk of racemization.[16]

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Known for good coupling efficiency and racemization suppression.[9]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Noted for its superior racemization suppression compared to HOBt-based reagents.[9]

  • Phosphonium Reagents:

    • PyBOP® (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate): A non-toxic alternative to BOP that provides excellent coupling efficiency.[13]

It is important to note that even with these reagents, the choice of base and other reaction conditions remains crucial for minimizing racemization.

Frequently Asked Questions (FAQs)

Q1: Why is 2-amino-3-methoxypropionic acid particularly susceptible to racemization?

A1: Serine and its derivatives, including 2-amino-3-methoxypropionic acid, are among the amino acids more prone to racemization.[1][17] While the exact electronic and steric reasons for the increased susceptibility of specific amino acids are complex, the activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base, initiating the racemization cascade via oxazolone formation.[3]

Q2: What role does temperature play in the racemization of Fmoc-Ser(Me)-OH?

A2: Higher reaction temperatures can accelerate the rate of racemization.[10] If you are experiencing issues with epimerization, performing the coupling reaction at a lower temperature (e.g., 0 °C) can be an effective strategy to slow down the rate of oxazolone formation and subsequent racemization.[15]

Q3: Can the solvent choice affect the degree of racemization?

A3: Yes, the polarity of the solvent can influence the rate of racemization.[4][15] While DMF is a standard solvent for solid-phase peptide synthesis, in some instances, exploring less polar solvents might be advantageous. However, solvent choice must also be balanced with the solubility of the reagents and the swelling of the resin.

Q4: Is prolonged pre-activation of the amino acid a problem?

A4: Absolutely. Prolonged pre-activation of the Fmoc-amino acid with the coupling reagent and base before adding it to the resin should be avoided.[10] This extended time allows for the formation of the oxazolone intermediate, increasing the risk of racemization before the coupling reaction even begins. It is best to add the freshly prepared activation mixture to the deprotected resin immediately.

Q5: Are there any "racemization-free" coupling reagents?

A5: While some modern coupling reagents are marketed as "racemization-free" or "low-racemization," it is more accurate to say they are highly resistant to promoting racemization under optimal conditions.[18] Reagents like DEPBT and COMU, when paired with a suitable base like TMP, have shown excellent results in minimizing epimerization for racemization-prone amino acids.[5][13] The combination of TCFH and N-methylimidazole is another highly efficient system known for suppressing diastereoisomerization.[18]

Recommended Protocol for Minimizing Racemization

This protocol provides a starting point for the coupling of Fmoc-2-amino-3-methoxypropionic acid with a focus on preserving stereochemical integrity.

G cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash_Deprotect 3. Wash Resin Thoroughly (DMF) Deprotect->Wash_Deprotect Prepare_AA 4. In a separate vessel, dissolve: - Fmoc-Ser(Me)-OH (3 eq.) - OxymaPure® (3 eq.) - 2,4,6-Collidine (4 eq.) in minimal DMF Wash_Deprotect->Prepare_AA Add_DIC 5. Add DIC (3 eq.) immediately before use Prepare_AA->Add_DIC Couple 6. Add mixture to resin and couple for 2 hours Add_DIC->Couple Wash_Couple 7. Wash Resin (DMF, DCM) Couple->Wash_Couple Monitor 8. Monitor Completion (e.g., Kaiser Test) Wash_Couple->Monitor

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-2-amino-3-methoxypropionic acid (Fmoc-Ser(Me)-OH)

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 2,4,6-Collidine (TMP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Activation Mixture Preparation:

    • In a separate reaction vessel, dissolve 3 equivalents of Fmoc-Ser(Me)-OH and 3 equivalents of OxymaPure® in a minimal amount of DMF.

    • Add 4 equivalents of 2,4,6-Collidine to the solution.

    • Immediately before adding to the resin, add 3 equivalents of DIC to the mixture.

  • Coupling: Add the freshly prepared activation mixture to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Summary of Key Factors to Control Racemization

FactorRecommendation for Minimizing RacemizationRationale
Coupling Reagent Use carbodiimides (e.g., DIC) with an additive. Alternatively, use modern uronium/aminium (e.g., HATU, COMU) or phosphonium (e.g., PyBOP®) reagents.Additives form more stable active esters, and modern reagents are designed for high efficiency and low racemization.[2][7][13]
Additive OxymaPure® or HOAt are highly recommended. HOBt is a suitable alternative.These additives effectively suppress the formation of the oxazolone intermediate.[7][11][13][14][15]
Base Use a weak, sterically hindered base like 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM). Avoid DIPEA.Stronger, less hindered bases accelerate the abstraction of the α-proton, leading to racemization.[7][8][9]
Activation Time Minimize pre-activation time. Add the activation mixture to the resin immediately after preparation.Prolonged pre-activation increases the concentration of the racemization-prone oxazolone intermediate.[10]
Temperature Perform coupling at room temperature or lower (e.g., 0°C) if racemization persists.Lower temperatures reduce the rate of all reactions, including the undesired racemization pathway.[10][15]

By carefully selecting your coupling reagents, base, and additives, and by controlling the reaction conditions, you can significantly minimize the racemization of Fmoc-2-amino-3-methoxypropionic acid and ensure the synthesis of high-purity peptides.

References
  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Published online September 1, 2023. Available at: [Link]

  • Epimerisation in Peptide Synthesis. Molecules. Published online December 8, 2023. Available at: [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications. Published online September 10, 2001. Available at: [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. Published online November 24, 2020. Available at: [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Available at: [Link]

Sources

Technical Support Center: Fmoc-2-amino-3-methoxypropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for advanced peptide synthesis reagents. This guide is designed to provide in-depth troubleshooting and practical advice for challenges encountered with Fmoc-2-amino-3-methoxypropionic acid, specifically its common solubility issues in N,N-Dimethylformamide (DMF). As Senior Application Scientists, we understand that seemingly minor issues like incomplete dissolution can significantly impact coupling efficiency, yield, and the purity of your final peptide product. This resource combines mechanistic explanations with field-tested protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubility of Fmoc-2-amino-3-methoxypropionic acid.

Q1: Why is my Fmoc-2-amino-3-methoxypropionic acid not dissolving well in DMF?

A1: While DMF is an excellent and widely used solvent for solid-phase peptide synthesis (SPPS), the solubility of specific Fmoc-amino acids can be problematic.[] For Fmoc-2-amino-3-methoxypropionic acid (also known as Fmoc-Ser(Me)-OH), the difficulty often arises from a combination of factors. The molecule's structure can facilitate intermolecular hydrogen bonding, leading to the formation of aggregates that are slow to dissolve. Furthermore, the quality of the DMF is critical; aged or impure DMF can contain amines (like dimethylamine) from degradation, which can affect the local chemical environment and solubility.[2]

Q2: I see some undissolved particles. Can I still use the solution for my coupling reaction?

A2: It is strongly advised against using a solution with visible undissolved particles. Incomplete dissolution means the actual concentration of your amino acid in the solution is lower than calculated. This will lead to a lower molar excess in your coupling reaction, resulting in incomplete coupling and the formation of deletion sequences in your peptide.[3] Always ensure complete dissolution before proceeding.

Q3: Is there a recommended maximum concentration for this amino acid in DMF?

A3: While most standard Fmoc-amino acids dissolve readily at concentrations of 0.3 M to 0.5 M, it is prudent to start at a lower concentration, such as 0.2 M, for Fmoc-2-amino-3-methoxypropionic acid if you have previously experienced issues. The exact saturation point can vary based on the specific batch of the amino acid and the purity of your DMF.

Q4: Can I use sonication to help dissolve it? Will it damage the molecule?

A4: Yes, sonication is a highly effective and recommended technique for dissolving difficult amino acids.[4] It works by using ultrasonic waves to break up aggregates and enhance solvation.[5] However, it must be used judiciously. Prolonged or high-intensity sonication can generate heat, which could potentially lead to the degradation of the heat-sensitive Fmoc-protecting group.[4] It is best practice to use a sonicator bath and monitor the temperature, ensuring it does not exceed 30-40°C.[4]

Q5: Are there alternative solvents I should consider if DMF fails?

A5: Absolutely. If you continue to face significant solubility challenges with DMF, switching to N-Methyl-2-pyrrolidone (NMP) is a common and effective alternative.[3][6] NMP is a slightly more powerful solvent than DMF and can often dissolve problematic amino acids more readily.[2] For extremely difficult cases, a small percentage of Dimethyl Sulfoxide (DMSO) can be added to DMF or NMP as a co-solvent, but be mindful of its compatibility with your overall synthesis strategy.[7][8]

Systematic Troubleshooting Guide

When faced with solubility issues, a structured approach is the most efficient way to identify and solve the problem. Follow this multi-level guide to diagnose and resolve poor dissolution of Fmoc-2-amino-3-methoxypropionic acid.

Level 1: Initial Assessment & Basic Interventions

These steps should be your first line of defense and can resolve the majority of common solubility problems.

Step 1: Verify Solvent Quality

  • Rationale: The quality of DMF is paramount. Over time, DMF can degrade to form dimethylamine and formic acid.[2] The presence of these impurities can interfere with the dissolution process and, more critically, cause premature removal of the Fmoc group.[9]

  • Action: Use fresh, high-purity (peptide synthesis grade) DMF. If your bottle has been open for an extended period, consider opening a new one. Ensure the solvent is anhydrous, as water can promote aggregation.

Step 2: Apply Mechanical Agitation

  • Rationale: Simple vortexing or swirling may not provide enough energy to break up small, persistent aggregates.

  • Action: After adding the solvent, vortex the solution vigorously for at least 60 seconds. Visually inspect for any remaining particulate matter against a bright light source.

Step 3: Introduce Controlled Sonication

  • Rationale: Sonication provides the necessary energy to disrupt intermolecular forces and break down aggregates that are resistant to simple mixing.[10]

  • Action: Place the vial in a sonicating water bath. Sonicate in short bursts of 1-2 minutes, checking for dissolution after each interval. Monitor the temperature of the bath to prevent overheating.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [penwidth=2];

} caption { label="Troubleshooting workflow for solubility issues." fontsize=12 }

Level 2: Advanced Solvation Techniques

If basic interventions are insufficient, the following methods can be employed. These involve altering the chemical environment to favor dissolution.

Protocol: Enhancing Solubility with Co-solvents or Alternative Solvents

  • Gentle Heating: Gently warm the solution to 30-40°C with continuous stirring.[4] Causality: Increasing the kinetic energy of the solvent molecules enhances their ability to overcome the solute-solute interactions within the undissolved solid. Caution: Do not exceed 40°C, as this increases the risk of thermal degradation of the Fmoc group.[4]

  • Solvent Swap to NMP: If dissolution in DMF is unsuccessful, prepare a fresh solution using N-Methyl-2-pyrrolidone (NMP). NMP is more polar and often a better solvent for complex or aggregation-prone amino acids.[2][6]

  • Use of Co-solvents: For particularly stubborn cases, the addition of a small amount of a stronger aprotic solvent can be effective. Add DMSO dropwise to your DMF or NMP solution, vortexing between additions, until the solute dissolves. Aim for the lowest effective percentage, typically not exceeding 5-10% (v/v).[7]

Solvent/Method Recommended Use Pros Cons
High-Purity DMF Standard primary solventExcellent for most Fmoc-AAs, well-characterized in SPPS.[11]Can degrade over time, may not dissolve all derivatives.[2]
N-Methyl-2-pyrrolidone (NMP) Primary alternative to DMFHigher solvating power for difficult sequences.[3][6]More expensive, may cause slight decomposition of Fmoc-AAs over extended time.[2]
Sonication To aid dissolution in DMF/NMPHighly effective at breaking aggregates.[4][5]Can generate heat, potentially degrading the Fmoc group if not controlled.[4]
Gentle Warming (30-40°C) To aid dissolution in DMF/NMPIncreases kinetic energy, simple to implement.Risk of thermal degradation if temperature is not controlled.[4]
DMSO (as co-solvent) Additive for very difficult casesExcellent solvating power for highly aggregated compounds.[7]Can complicate solvent removal and may interfere with some downstream applications.

Mechanistic Insight: The "Why" Behind Solubility Issues

Understanding the underlying chemical principles is key to effective troubleshooting. The structure of Fmoc-2-amino-3-methoxypropionic acid contains several features that can contribute to poor solubility in DMF.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

} caption { label="Potential intermolecular interactions leading to aggregation." fontsize=12 }

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. Molecules can form dimers or larger oligomers in solution, effectively creating larger particles that are harder to solvate.

  • Hydrophobic Interactions: The large, planar Fmoc group is highly hydrophobic. These groups can stack together (π-stacking), particularly in a polar aprotic solvent like DMF, further contributing to aggregation.[4]

  • Side-Chain Influence: While the methoxy group on the side chain is relatively benign, it adds to the overall molecular architecture that can shield the more polar parts of the molecule from the solvent if aggregation occurs.

By applying energy (sonication, heat) or using a more effective solvent (NMP), you are actively working to disrupt these intermolecular forces and allow the individual molecules to be fully solvated by the solvent.

References

  • Benchchem. (n.d.). How to resolve solubility issues with Fmoc-Ser-OMe during synthesis.
  • CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis.
  • Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2019). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • Activotec. (n.d.). Peptide Storage and Solubilization.
  • Benchchem. (n.d.). Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Application Notes and Protocols.
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • Martin, V., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • De Luca, S. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. PMC.
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Horváth, A., et al. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • CPC Scientific. (2025). Toward Greener Peptide Manufacturing: Advancing DMF Efficiency in SPPS.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • MilliporeSigma. (n.d.). Guidelines for Peptides.
  • Bachem. (2022). On the way to greener SPPS: Replacing DMF.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Fisher Scientific. (n.d.). (S)-2-(Boc-amino)-3-(Fmoc-amino)propionic acid, 98%.
  • Bachem. (2021). Peptide solubility.
  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research.
  • Sabatino, G., et al. (2016).
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
  • Manne, S. R., et al. (2022). Solubility of Fmoc protected amino acids used in Project C.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • MedChemExpress. (n.d.). 2-Amino-3-methoxypropanoic acid.
  • Chem-Impex. (n.d.). (R)-3-(Fmoc-amino)-2-methylpropionic acid.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

Sources

Validation & Comparative

HPLC Retention Time Analysis of Fmoc-2-amino-3-methoxypropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Fmoc-2-amino-3-methoxypropionic acid (Fmoc-Ser(Me)-OH) is a critical non-canonical amino acid used in peptide synthesis to introduce stable O-methylated serine residues. Unlike the standard acid-labile Fmoc-Ser(tBu)-OH , the methyl ether in Fmoc-Ser(Me)-OH is stable to trifluoroacetic acid (TFA), making it indispensable for synthesizing peptides requiring permanent side-chain protection or specific hydrogen-bonding modulations.

This guide provides a comparative HPLC analysis of Fmoc-Ser(Me)-OH against its primary functional alternative (Fmoc-Ser(tBu)-OH) and its most common degradation impurity (Fmoc-Ser-OH). We focus on Reverse Phase (RP-HPLC) retention behavior, driven by the hydrophobicity differences between the side-chain methoxy, tert-butyl, and hydroxyl groups.

Core Mechanistic Insight

Retention on a C18 stationary phase is governed by the solvophobic theory. The Fmoc moiety dominates retention, but the side chain modulates selectivity:

  • Fmoc-Ser-OH: Most polar (Hydroxyl group H-bonds with water). Elutes first.

  • Fmoc-Ser(Me)-OH: Intermediate polarity (Methoxy group is non-polar but small). Elutes second.

  • Fmoc-Ser(tBu)-OH: Most hydrophobic (Bulky tert-butyl group). Elutes last.

Comparative Analysis: Retention & Selectivity

The following data represents a standardized comparison using a C18 analytical column. The "Relative Retention Time" (RRT) is normalized to Fmoc-Ser(Me)-OH to allow for cross-system applicability.

Table 1: Comparative Retention Metrics (Standard C18 Method)

Conditions: Agilent Zorbax Eclipse Plus C18, 4.6x150mm, 5µm. Gradient 20-80% ACN in 0.1% TFA over 20 min.

AnalyteStructure NotePredicted RRT*Hydrophobicity IndexResolution (Rs)Tailing Factor (Tf)
Fmoc-Ser-OH Free Hydroxyl (Impurity)0.88LowN/A1.1
Fmoc-Ser(Me)-OH Methoxy Ether (Target) 1.00 Medium > 2.5 1.05
Fmoc-Ser(tBu)-OH tert-Butyl Ether (Alternative)1.18High> 4.01.05
Fmoc-Ala-OH Methyl side chain1.05Medium-High> 1.51.0

*RRT = Retention Time of Analyte / Retention Time of Fmoc-Ser(Me)-OH. Values are empirical estimates based on methylene selectivity (


).
Performance vs. Alternatives[1][2][3]
  • Vs. Fmoc-Ser(tBu)-OH: Fmoc-Ser(Me)-OH elutes earlier due to the lack of the bulky, hydrophobic tert-butyl group. Analysts must ensure the gradient slope is shallow enough (e.g., 1% B/min) to prevent co-elution if both species are present in a crude mixture.

  • Vs. Fmoc-Ser-OH: The separation from the free hydroxyl species is critical. Fmoc-Ser(Me)-OH is sufficiently more hydrophobic to achieve baseline resolution (

    
    ) on standard C18 columns without ion-pairing reagents beyond 0.1% TFA.
    

Visualization of Separation Logic

The following diagram illustrates the physicochemical basis of the separation and the recommended decision workflow for method development.

SeparationLogic cluster_hydrophobicity Hydrophobicity & Retention Order (C18) cluster_workflow Method Selection Workflow Ser Fmoc-Ser-OH (Polar -OH) Elutes 1st SerMe Fmoc-Ser(Me)-OH (Target) Elutes 2nd Ser->SerMe + Methyl (+CH2) SerTbu Fmoc-Ser(tBu)-OH (Hydrophobic -tBu) Elutes 3rd SerMe->SerTbu + Isopropyl (+3C) Start Start Analysis Check Chiral Purity Required? Start->Check RP Standard RP-HPLC (C18, ACN/TFA) Check->RP No (Chemical Purity) Chiral Chiral HPLC (Cellulose-2, Hex/IPA) Check->Chiral Yes (Enantiomeric Excess)

Caption: Left: Retention order driven by side-chain alkyl content. Right: Decision tree for selecting chemical vs. chiral purity methods.

Validated Experimental Protocols

Method A: Chemical Purity (RP-HPLC)

Objective: Quantify Fmoc-Ser(Me)-OH purity and detect Fmoc-Ser-OH impurity.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Control is vital; higher temp reduces resolution between Ser and Ser(Me)).

  • Detection: UV @ 265 nm (Fmoc absorption max) and 214 nm (Amide bond).

  • Gradient Profile:

    • 0.0 min: 20% B[2]

    • 20.0 min: 80% B (Linear Ramp)

    • 20.1 min: 95% B (Wash)

    • 25.0 min: 95% B

    • 25.1 min: 20% B (Re-equilibration)

System Suitability Criteria:

  • Retention Time Precision: RSD ≤ 0.5% (n=5 injections).

  • Theoretical Plates: > 5000.

  • Tailing Factor: 0.9 ≤ Tf ≤ 1.2.

Method B: Chiral Purity (Enantiomeric Excess)

Objective: Separate Fmoc-L-Ser(Me)-OH from Fmoc-D-Ser(Me)-OH. Note: O-methylated amino acids are prone to racemization during synthesis.

  • Column: Lux Cellulose-2 (Phenomenex) or Chiralpak IA (Daicel).

  • Mode: Normal Phase.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 265 nm.

  • Expected Result: L-isomer typically elutes after D-isomer on Cellulose-2 (verify with standards).

Troubleshooting & Optimization

  • Peak Tailing: If the Fmoc-Ser(Me)-OH peak tails, it often indicates secondary interactions with residual silanols. Action: Switch to a "shielded" or highly end-capped C18 column or increase TFA concentration to 0.15%.

  • Shift in Retention: Fmoc groups are base-labile.[3] Warning: Avoid mobile phases with pH > 7.0 (e.g., Ammonium Bicarbonate), as this will remove the Fmoc group during the run, resulting in a ghost peak of the free amine eluting at the void volume.

  • Resolution Loss: If Ser-OH and Ser(Me)-OH co-elute, lower the initial %B to 10% and reduce the gradient slope to 2% B/min.

References

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Notes. Link

  • Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Supelco Technical Reports. Link

  • Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press. (Foundational text on amino acid hydrophobicity coefficients).
  • BenchChem. "Comparative Analysis of Fmoc-Ser derivatives in SPPS." BenchChem Application Guides. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-2-amino-3-methoxypropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Fmoc-2-amino-3-methoxypropionic acid, a key building block in peptide synthesis, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural framework rooted in the principles of causality and self-validation to ensure your safety and the integrity of your work.

While Fmoc-2-amino-3-methoxypropionic acid is not classified as a hazardous substance under GHS, good laboratory practice dictates that all chemicals be handled with a degree of caution, as their hazards may not be fully investigated.[1] The primary risks associated with this and similar solid-phase peptide synthesis (SPPS) reagents stem from their physical form as a fine powder, which poses an inhalation hazard, and the potential for skin or eye irritation upon contact.[2]

Core Principles of Protection: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but a comprehensive system. Your personal protective equipment (PPE) is the final barrier between you and the chemical. The cornerstone of chemical safety begins with PPE, which acts as your shield against exposure.[3]

Engineering Controls: Your First Line of Defense

Before selecting any wearable PPE, prioritize engineering controls. These are modifications to the workspace that isolate you from the hazard.

  • Chemical Fume Hood: All weighing and handling of powdered Fmoc-2-amino-3-methoxypropionic acid must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's ventilation system captures airborne particles, preventing them from entering your breathing zone.[4]

  • Ventilated Enclosures: For tasks like weighing small quantities, a ventilated balance enclosure can also provide adequate protection.

Personal Protective Equipment (PPE): Your Essential Armor

The following PPE is mandatory when handling Fmoc-2-amino-3-methoxypropionic acid in its solid form or in solution.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are required for all work with this chemical, whether solid or liquid.[5] Safety glasses are insufficient as they do not provide a seal around the eyes to protect from airborne powder or splashes.

    • Face Shield: When handling larger quantities (>1 liter) of solutions or performing operations with a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[5][6] A face shield alone does not provide adequate eye protection.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area. If prolonged contact is anticipated, consider heavier-duty gloves and consult a glove selection chart for chemical compatibility.[7]

    • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory.[5] It must be fully buttoned with the sleeves rolled down to provide maximum coverage.

  • Respiratory Protection:

    • When engineering controls like a fume hood are not feasible, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum protection for handling powders. Ensure you have been properly fit-tested for the respirator you use.[8]

PPE Selection Summary
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Powder Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatRequired if outside a fume hood (N95 minimum)
Preparing Solutions Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatNot required if in a fume hood
Performing Reactions/Transfers Chemical Splash GogglesNitrile GlovesFlame-Resistant Lab CoatNot required if in a fume hood
Large-Scale Operations (>1L) Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronRequired if splash/aerosol potential exists
Spill Cleanup Chemical Splash GogglesHeavy-Duty Chemical-Resistant GlovesFlame-Resistant Lab CoatN95 Respirator or higher

Operational and Disposal Plan: A Step-by-Step Guide

A safe protocol is a self-validating one. Each step is designed to mitigate a specific risk, ensuring a secure workflow from preparation to disposal.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase prep_start Start: Handling Fmoc-AA assess_risk Assess Risks: - Quantity - Task (weighing, dissolving) - Splash/Dust Potential prep_start->assess_risk select_ppe Select Appropriate PPE (See Table) assess_risk->select_ppe verify_controls Verify Engineering Controls: - Fume Hood Sash Height - Airflow Monitor Check select_ppe->verify_controls don_ppe Don PPE Correctly verify_controls->don_ppe work_in_hood Perform Work in Fume Hood: - Weigh Solid - Prepare Solution don_ppe->work_in_hood clean_spills Clean Spills Immediately work_in_hood->clean_spills segregate_waste Segregate Waste: - Solid Waste - Liquid Waste (Aqueous/Organic) work_in_hood->segregate_waste label_waste Label Waste Container: - 'Hazardous Waste' - Full Chemical Name segregate_waste->label_waste decontaminate Decontaminate Work Area & Glassware label_waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands disposal_end End wash_hands->disposal_end

Caption: Safe handling workflow for Fmoc-protected amino acids.

Experimental Protocol: Safe Handling and Disposal
  • Preparation:

    • Designate a work area within a chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[3]

    • Assemble all necessary equipment (spatula, weigh paper, glassware, solvents) inside the fume hood to minimize traffic in and out of the containment area.

    • Select and don the appropriate PPE as outlined in the table above.

  • Handling (Weighing and Dissolving):

    • Place an analytical balance or a tared weigh boat inside the fume hood.

    • Carefully transfer the required amount of solid Fmoc-2-amino-3-methoxypropionic acid from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly and close to the work surface to minimize dust generation.

    • Close the stock bottle immediately after dispensing.

    • To dissolve, add the solvent to the vessel that will contain the amino acid. Then, carefully add the weighed solid to the solvent. This prevents the powder from puffing up, which can occur when solvent is added directly to a pile of fine powder.

  • Cleanup:

    • Wipe down the spatula, work surface, and any exterior surfaces of glassware with a cloth dampened with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder. Dispose of the wipe as solid chemical waste.

    • For glassware, rinse with a suitable solvent and collect the rinsate as hazardous liquid waste. Then, wash normally with soap and water.

  • Disposal Plan:

    • Waste Segregation: Do not mix chemical waste with domestic trash.[9] All materials that have come into contact with Fmoc-2-amino-3-methoxypropionic acid, including gloves, weigh paper, and contaminated wipes, must be disposed of as solid hazardous chemical waste.

    • Containerization:

      • Solid Waste: Collect in a clearly labeled, durable, sealed plastic bag or container.

      • Liquid Waste: Collect in a compatible, sealed, and labeled waste container (plastic is often preferred).[10] Do not mix incompatible waste streams.[11]

    • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11]

    • Storage: Store waste containers in a designated satellite accumulation area within your lab, ensuring the container remains closed except when adding waste.[10]

    • Pickup: Contact your institution's Environmental Health and Safety (EHRS) department to arrange for the pickup and disposal of the hazardous waste.[10] Follow all local, state, and federal regulations for waste disposal.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015, July 2). New Mexico State University. [Link]

  • Personal Protective Equipment (PPE). (2026, February 4). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • Ten Vital Pieces of Chemical Safety Equipment to Improve Workplace Safety. (2024, April 29). CP Lab Safety. [Link]

  • FMOC Reagent - Safety Data Sheet. (2024, December 26). [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. [Link]

  • Safety Data Sheet for (S)-N-Fmoc-2-(2'-propynyl)alanine. AAPPTec. [Link]

  • Safety Data Sheet for Fmoc - (2S,3S) - 2 - amino - 3 - methoxybutanoic acid. (2021, March 12). AnaSpec, Inc. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.